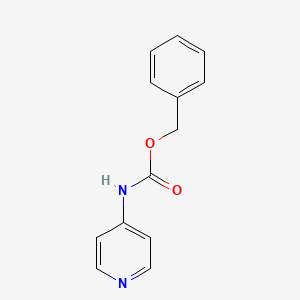![molecular formula C19H17N3O3S B2540350 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942004-65-1](/img/structure/B2540350.png)
2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Interactions and Synthesis
The compound under discussion is part of a broader class of chemicals that involve complex reactions with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. These interactions have been systematically studied, demonstrating that reaction outcomes are influenced by the structure of initial reagents, the strength of the nucleophilic agent, and specific reaction conditions. This has led to the synthesis of a wide range of compounds including acyclic, cyclic, and heterocyclic compounds such as amides, pyrrolones, benzofurans, and others, highlighting the compound's versatility in synthetic organic chemistry (Kamneva, Anis’kova, & Egorova, 2018).
Pharmacological Potential
Benzothiazole derivatives, including the discussed compound, have shown significant potential in pharmacological applications. Studies have focused on the development and evaluation of these derivatives as potential antioxidant and anti-inflammatory agents. The synthesis of benzofused thiazole derivatives and their subsequent evaluation have demonstrated distinct anti-inflammatory activity and potential antioxidant capabilities, showcasing their therapeutic potential in treating diseases associated with oxidative stress and inflammation (Raut et al., 2020).
Medicinal Chemistry
The medicinal chemistry of benzothiazole and its derivatives has been extensively reviewed, with a focus on their broad spectrum of biological activities. These compounds, including the one , are crucial in drug design due to their presence in various bioactive molecules and drugs. Their activities range from antimicrobial and analgesic to anti-inflammatory, showcasing the importance of the benzothiazole scaffold in the development of new therapeutics. This has led to increased attention towards synthesizing and studying these compounds for their therapeutic effects (Sumit, Kumar, & Mishra, 2020).
Optoelectronic Materials
Research has extended into the application of quinazoline and pyrimidine derivatives, related to the chemical class of the discussed compound, in optoelectronic materials. These derivatives have been applied in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the potential of benzothiazole derivatives in the field of optoelectronics. This demonstrates the versatility of these compounds beyond pharmacological applications, indicating their significance in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary targets of 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are part of the highly conserved and ubiquitously expressed serine/threonine protein kinase family . They play a crucial role in various cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .
Mode of Action
The compound acts as a potent and specific inhibitor of CK1δ and CK1ε . It binds to these kinases, thereby inhibiting their activity . The X-ray analysis of the compound bound to CK1δ has demonstrated its binding mode .
Biochemical Pathways
The inhibition of CK1δ and CK1ε by the compound affects various biochemical pathways. These kinases phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . By inhibiting these kinases, the compound disrupts these phosphorylation events, thereby affecting the associated biochemical pathways .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner suggests that it has favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
The compound 2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has been identified as a potent and specific inhibitor of CK1δ . It exhibits a high affinity towards CK1δ, indicating that it may interact with this enzyme in biochemical reactions .
Cellular Effects
In a cell biological approach, the compound this compound has been observed to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically with CK1δ . It acts as a potent and selective inhibitor of CK1δ, which suggests that it may exert its effects at the molecular level through enzyme inhibition .
Temporal Effects in Laboratory Settings
Its ability to inhibit the proliferation of tumor cell lines suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with CK1δ, it may be involved in pathways where this enzyme plays a role .
Transport and Distribution
Its interactions with CK1δ suggest that it may be transported to sites where this enzyme is active .
Subcellular Localization
The subcellular localization of this compound is another area that warrants further study. Given its interaction with CK1δ, it may be localized to compartments or organelles where this enzyme is present .
Properties
IUPAC Name |
2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17(12-5-2-1-3-6-12)22-19-21-16-14(8-9-15(16)26-19)18(24)20-11-13-7-4-10-25-13/h1-7,10,14H,8-9,11H2,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQAEERYAWDNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CC=CO3)N=C(S2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

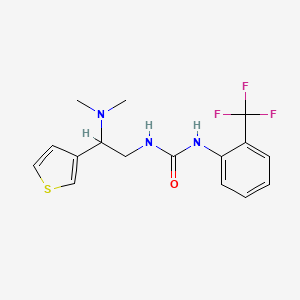



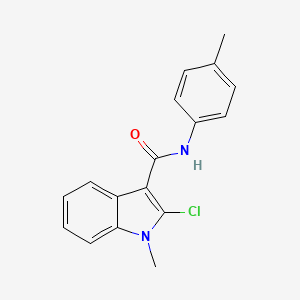
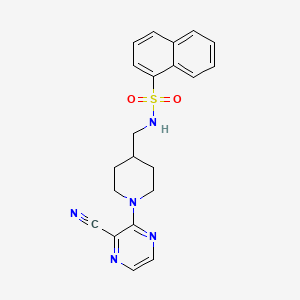


![1-(4-chlorophenyl)-6-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2540283.png)
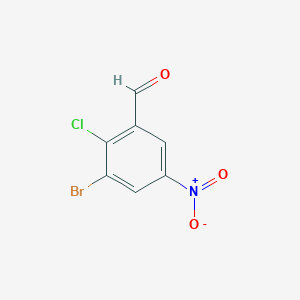
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)
